4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide
CAS No.: 723744-77-2
Cat. No.: VC21493716
Molecular Formula: C12H11BrN2O3S
Molecular Weight: 343.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723744-77-2 |
|---|---|
| Molecular Formula | C12H11BrN2O3S |
| Molecular Weight | 343.2g/mol |
| IUPAC Name | 4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C12H11BrN2O3S/c1-18-11-8-9(5-6-10(11)13)19(16,17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) |
| Standard InChI Key | NANVULWOTSJVLT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)Br |
| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)Br |
Introduction
Chemical Identity and Structure
4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide is characterized by a benzenesulfonamide backbone with specific substitution patterns. The compound possesses a bromine atom at the 4-position of the benzene ring, a methoxy group at the 3-position, and a pyridin-2-yl group attached to the nitrogen of the sulfonamide moiety.
Basic Identification
The compound is identified by the following characteristics:
| Property | Value |
|---|---|
| CAS Number | 723744-77-2 |
| Molecular Formula | C12H11BrN2O3S |
| Molecular Weight | 343.2 g/mol |
| IUPAC Name | 4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide |
Structural Representation
The chemical structure features a benzene ring with a sulfonamide group (-SO2NH-) at position 1, a bromine atom at position 4, and a methoxy group (-OCH3) at position 3. The sulfonamide nitrogen is connected to a pyridin-2-yl group. This arrangement creates a molecule with several potential hydrogen bond donors and acceptors, which influences its biological interactions.
Chemical Identifiers
Various chemical identifiers help in unambiguous identification of the compound:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H11BrN2O3S/c1-18-11-8-9(5-6-10(11)13)19(16,17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) |
| Standard InChIKey | NANVULWOTSJVLT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)Br |
Physicochemical Properties
The physicochemical properties of 4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide are crucial for understanding its behavior in biological systems and for developing effective formulation strategies.
Solubility Profile
Sulfonamide compounds generally show limited water solubility but are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone. The presence of the sulfonamide group provides some degree of polarity, while the aromatic rings and bromine substituent contribute to the compound's lipophilicity. This balance affects its drug-like properties and pharmacokinetic behavior.
Stability Considerations
The compound contains several functional groups that may influence its stability:
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The sulfonamide linkage is generally stable under physiological conditions
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The bromine substituent provides a reactive site for potential transformations
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The methoxy group is generally stable but may be susceptible to demethylation under certain conditions
Spectroscopic Characterization
Spectroscopic data provides crucial information for structure confirmation and purity assessment of 4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide.
Mass Spectrometry
Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of 343.2 g/mol, with characteristic isotope patterns due to the presence of bromine (79Br and 81Br isotopes in approximately equal abundance).
Infrared Spectroscopy
Key IR absorption bands for this compound would include:
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N-H stretching (3200-3400 cm-1)
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S=O asymmetric and symmetric stretching (1320-1360 cm-1 and 1140-1180 cm-1)
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C-O stretching for the methoxy group (1050-1100 cm-1)
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C-Br stretching (550-650 cm-1)
Biological Activity and Applications
Sulfonamide derivatives have diverse biological activities that make them valuable in medicinal chemistry research. While specific biological data for 4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide was limited in the search results, insights can be drawn from studies on related compounds.
Antimicrobial Activity
Sulfonamides are historically known for their antimicrobial properties. Related sulfonamide derivatives have shown activity against various bacteria and fungi. The mechanism typically involves competitive inhibition of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis.
Enzyme Inhibition Studies
Sulfonamides are known inhibitors of several enzyme classes beyond carbonic anhydrases, including:
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Matrix metalloproteinases
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HIV protease
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Cyclooxygenase-2 (COX-2)
The specific inhibitory profile of 4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide would depend on its structural features and how they interact with the active sites of target enzymes.
Structure-Activity Relationship Considerations
The biological activity of 4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide is influenced by its structural features, which can be analyzed through structure-activity relationship (SAR) principles.
Key Structural Elements
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Sulfonamide group: Essential for hydrogen bonding interactions with target proteins; provides the core pharmacophore for many biological activities
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Bromine at the 4-position: Increases lipophilicity, affects electronic distribution, and may serve as a site for metabolic transformation
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Methoxy group at the 3-position: Contributes to hydrogen bond acceptor capacity and influences the electronic properties of the aromatic ring
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Pyridin-2-yl substituent: Provides additional hydrogen bond acceptor sites and may participate in metal chelation in biological systems
Comparative Analysis with Related Compounds
Several related compounds with variations in substitution patterns provide insights into how structural modifications affect activity:
| Compound | Structural Difference | Potential Impact on Activity |
|---|---|---|
| 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide | Different positions of bromine, methoxy, and pyridine attachment | Altered binding orientation and electronic distribution |
| 4-bromo-N-pyridin-3-ylbenzenesulfonamide | Lacks methoxy group, different pyridine attachment | Reduced hydrogen bond acceptor capacity, different spatial arrangement |
| 3-bromo-4-methoxy-N-pyridin-2-ylmethylbenzenesulfonamide | Contains additional methylene group, different bromine position | Increased flexibility, different spatial arrangement |
Chemical Reactivity and Modifications
The structure of 4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide offers several opportunities for chemical modifications, which can be exploited for the development of derivatives with enhanced properties.
Derivatization Strategies
Potential derivatization strategies include:
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Introduction of additional functional groups through the bromine site
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Modification of the sulfonamide linkage to alter solubility or binding properties
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Conjugation with other bioactive molecules to create hybrid compounds
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Introduction of solubilizing groups to enhance pharmacokinetic properties
Analytical Methods for Detection and Quantification
Various analytical methods can be employed for the detection and quantification of 4-bromo-3-methoxy-N-pyridin-2-ylbenzenesulfonamide in different matrices.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for sulfonamide analysis. Typical conditions might include:
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C18 reverse-phase column
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Mobile phase consisting of acetonitrile/water with buffer additives
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UV detection at wavelengths corresponding to the aromatic systems (approximately 250-280 nm)
Mass Spectrometric Methods
Liquid Chromatography-Mass Spectrometry (LC-MS) provides enhanced sensitivity and specificity for detection. The bromine atom presents a distinctive isotope pattern that aids in identification and quantification.
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